

# CAS number and molecular formula for 16-Ketoestradiol

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## Compound of Interest

Compound Name: 16-Ketoestradiol

Cat. No.: B023899

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## An In-Depth Technical Guide to 16-Ketoestradiol

For Researchers, Scientists, and Drug Development Professionals

### Abstract

This technical guide provides a comprehensive overview of **16-Ketoestradiol**, an endogenous estrogen metabolite. It covers its fundamental chemical properties, including its CAS number and molecular formula, and delves into its biological role and activity. This document details its metabolic pathway, binding affinities to estrogen receptors, and its effects on physiological processes. Furthermore, it provides detailed experimental protocols for the study of this compound and visualizes its metabolic pathway and proposed signaling cascade through Graphviz diagrams.

### Chemical and Physical Properties

**16-Ketoestradiol** is a steroid and an active metabolite of the endogenous estrogen, estrone.<sup>[1]</sup>  
<sup>[2]</sup> Its fundamental properties are summarized in the table below.

Property	Value	Reference
CAS Number	566-75-6	[3]
Molecular Formula	C18H22O3	[4]
Molecular Weight	286.37 g/mol	[5]
IUPAC Name	(8R,9S,13S,14S,17R)-3,17-dihydroxy-13-methyl-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthren-16-one	[4]
Synonyms	16-keto-E2, 16-oxoestradiol, 16-Oxo-17 $\beta$ -estradiol	[1][3]
Physical Description	Solid	[4]
Solubility	Slightly soluble in DMSO, ethanol, and methanol.	[3]

## Biological Activity and Significance

**16-Ketoestradiol** is formed from estrone through the 16 $\alpha$ -hydroxylation pathway, via either an estriol or a 16-epiestriol intermediate, followed by oxidation of the C-16 hydroxyl group.[1][3] It is a notable metabolite in the context of estrogen metabolism and has been studied for its interaction with estrogen receptors (ER).

## Estrogen Receptor Binding

**16-Ketoestradiol** exhibits binding affinity for both estrogen receptor alpha (ER $\alpha$ ) and estrogen receptor beta (ER $\beta$ ). The reported half-maximal inhibitory concentration (IC50) values for human receptors are:

Receptor	IC50 (nM)	Reference
ER $\alpha$	112.2	[1][3]
ER $\beta$	50.1	[1][3]

This differential binding suggests a potential for selective modulation of estrogenic pathways.

## Physiological Effects

Research indicates that intravaginal administration of **16-ketoestradiol** in mice leads to an increase in vaginal epithelial thickness, stratification, and cornification, which is suggestive of antiestrogenic activity in this context.[1][3]

## Metabolic Pathway of 16-Ketoestradiol

The formation of **16-Ketoestradiol** is a key step in the 16-hydroxylation pathway of estrogen metabolism. This pathway is one of the major routes for the biotransformation of estrogens.



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Metabolic formation of **16-Ketoestradiol** from Estrone.

## Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of **16-Ketoestradiol**.

## Synthesis of 16-Ketoestradiol from Estrone

While a detailed modern synthesis protocol is not readily available in recent literature, historical methods and related syntheses provide a basis for its preparation. A general approach involves the following key transformations:

- Introduction of a hydroxyl group at the C16 position of estrone: This can be achieved through various methods, including microbial hydroxylation or multi-step chemical synthesis involving bromination followed by hydrolysis. A reported method involves the bromination of 3-hydroxy-1,3,5(10)-estratrien-17-one with cupric bromide to yield 16 $\alpha$ -bromo-3-hydroxy-1,3,5(10)-estratrien-17-one.[6]
- Stereospecific hydrolysis: The resulting bromoketone can be hydrolyzed to 3,16 $\alpha$ -dihydroxy-1,3,5(10)-estratrien-17-one.[6]
- Rearrangement to **16-Ketoestradiol**: The 17 $\beta$ -hydroxy-16-ketone can be formed by rearrangement of the corresponding 16 $\alpha$ -hydroxy-17-ketone sulfate derivative with sodium hydroxide in water.[6]

Note: This is a generalized description. Researchers should consult specialized organic chemistry literature for detailed reaction conditions, purification, and characterization methods.

## Estrogen Receptor Binding Assay

This protocol is adapted from competitive binding assays used to determine the affinity of compounds for estrogen receptors.

Materials:

- Recombinant human ER $\alpha$  and ER $\beta$
- Radiolabeled estradiol ([<sup>3</sup>H]-E2)
- **16-Ketoestradiol**
- Assay buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4)
- Hydroxyapatite slurry
- Scintillation fluid and counter

Procedure:

- Prepare serial dilutions of **16-Ketoestradiol** and a standard competitor (unlabeled estradiol) in the assay buffer.
- In assay tubes, combine the assay buffer, a fixed concentration of recombinant ER $\alpha$  or ER $\beta$ , and the various concentrations of **16-Ketoestradiol** or the standard.
- Add a fixed concentration of [ $^3\text{H}$ ]-E2 to each tube to initiate the competitive binding.
- Incubate the mixture at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).
- To separate bound from free radioligand, add cold hydroxyapatite slurry to each tube and incubate on ice with intermittent vortexing.
- Centrifuge the tubes to pellet the hydroxyapatite with the bound receptor-ligand complex.
- Wash the pellets with cold assay buffer to remove unbound radioligand.
- Resuspend the final pellet in scintillation fluid and measure the radioactivity using a scintillation counter.
- Calculate the percentage of [ $^3\text{H}$ ]-E2 binding at each concentration of the competitor and determine the IC<sub>50</sub> value by non-linear regression analysis.

## Quantification of 16-Ketoestradiol in Serum by LC-MS/MS

This protocol outlines a general procedure for the sensitive and specific quantification of steroids in biological matrices.

Materials:

- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
- C18 reverse-phase HPLC column
- Internal standard (e.g., deuterated **16-Ketoestradiol**)

- Solvents for extraction (e.g., methyl tert-butyl ether) and mobile phase (e.g., methanol, water, formic acid)
- Serum samples

#### Procedure:

- Sample Preparation:
  - Thaw serum samples on ice.
  - To a known volume of serum, add the internal standard.
  - Perform a liquid-liquid extraction by adding an organic solvent (e.g., methyl tert-butyl ether), vortexing, and centrifuging to separate the phases.
  - Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
  - Reconstitute the dried extract in the initial mobile phase.
- LC-MS/MS Analysis:
  - Inject the reconstituted sample onto the LC-MS/MS system.
  - Separate the analytes using a gradient elution on the C18 column.
  - Detect and quantify **16-Ketoestradiol** and the internal standard using multiple reaction monitoring (MRM) mode.
  - Generate a calibration curve using known concentrations of **16-Ketoestradiol** to quantify the amount in the serum samples.

## Assessment of Vaginal Epithelial Thickness in Mice

This in vivo assay is used to evaluate the estrogenic or antiestrogenic effects of compounds.

#### Materials:

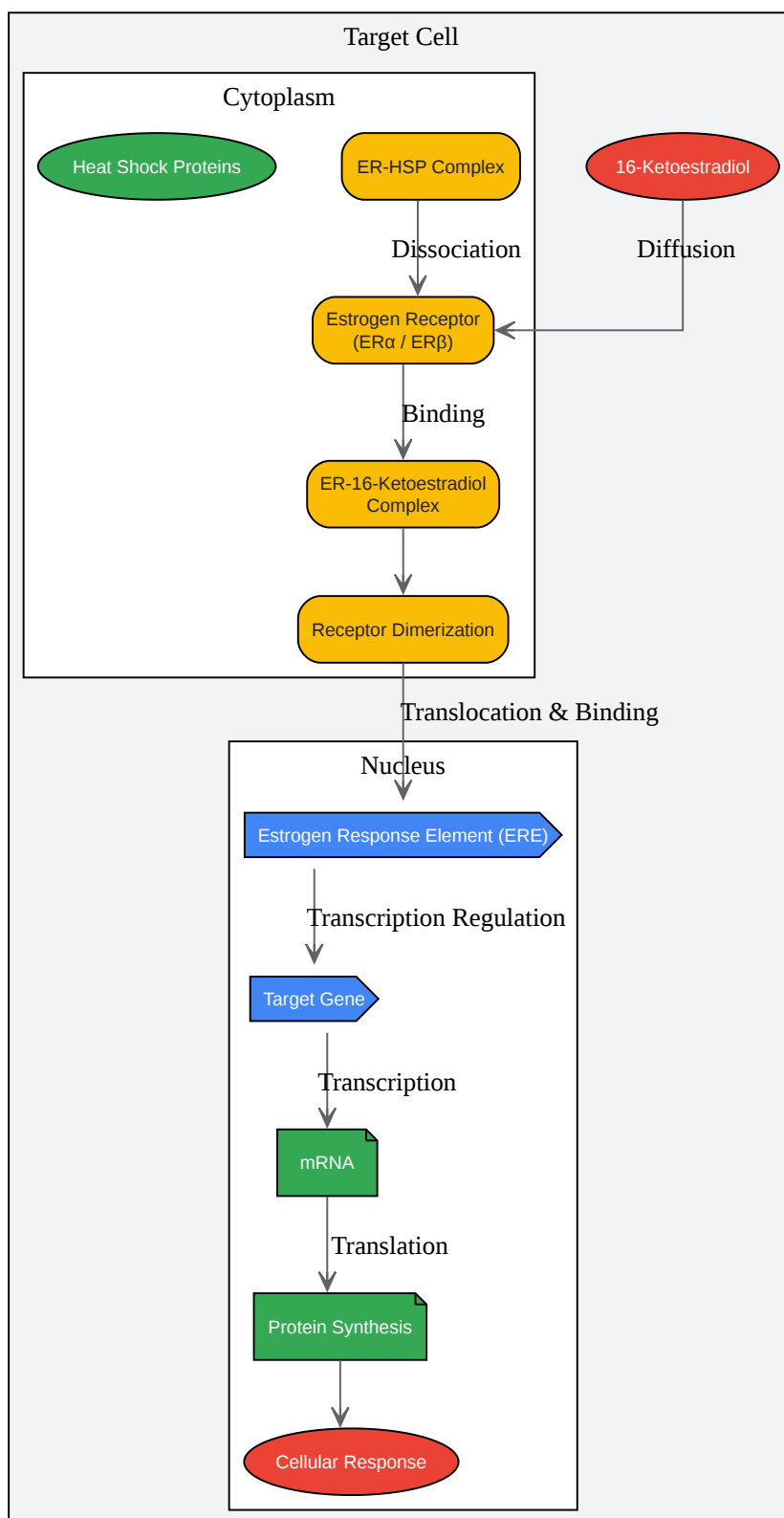
- Ovariectomized adult female mice
- **16-Ketoestradiol**
- Vehicle (e.g., sesame oil)
- Histology processing reagents (formalin, paraffin, hematoxylin, eosin)
- Microscope with imaging software

#### Procedure:

- Acclimatize ovariectomized mice for at least one week.
- Prepare solutions of **16-Ketoestradiol** in the vehicle at various concentrations.
- Administer the solutions to different groups of mice via intravaginal or subcutaneous injection daily for a set period (e.g., 3-7 days). A control group should receive the vehicle only.
- At the end of the treatment period, euthanize the mice and carefully dissect the vaginal tissue.
- Fix the tissues in 10% neutral buffered formalin.
- Process the fixed tissues for paraffin embedding and sectioning.
- Stain the tissue sections with hematoxylin and eosin (H&E).
- Capture images of the vaginal epithelium using a microscope.
- Measure the thickness of the epithelial layer at multiple points for each sample using imaging software to determine the average thickness.
- Statistically compare the epithelial thickness between the control and treated groups. An increase in thickness is indicative of an estrogenic effect.<sup>[7]</sup>

## Proposed Signaling Pathway

**16-Ketoestradiol**, as an estrogen, is expected to exert its effects primarily through the classical estrogen receptor signaling pathway. This involves binding to nuclear estrogen receptors, which then act as transcription factors to regulate gene expression.



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Proposed signaling pathway for **16-Ketoestradiol**.

Upon entering the cell, **16-Ketoestradiol** binds to the estrogen receptor, causing the dissociation of heat shock proteins. The ligand-receptor complex then dimerizes and translocates to the nucleus, where it binds to estrogen response elements (EREs) on the DNA. This interaction modulates the transcription of target genes, leading to changes in protein synthesis and ultimately, a cellular response.[8] The specific genes regulated by **16-Ketoestradiol** are a subject for further investigation.

## Conclusion

**16-Ketoestradiol** is a biologically active metabolite of estrone with a distinct profile of interaction with estrogen receptors. Its role in estrogenic signaling and its physiological effects warrant further investigation for its potential applications in research and drug development. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for scientists in this field.

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